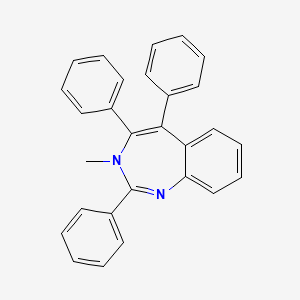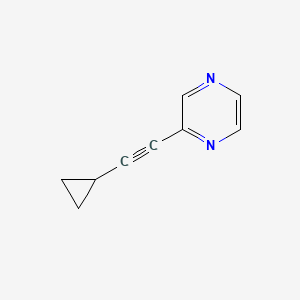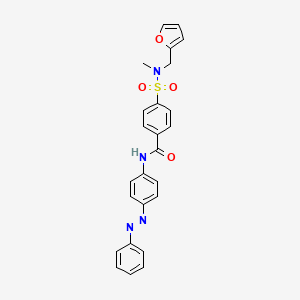
Phenyl (diethoxyphosphoryl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (diethoxyphosphoryl)acetate is an organophosphorus compound characterized by the presence of a phenyl group attached to a diethoxyphosphoryl group via an acetate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl (diethoxyphosphoryl)acetate can be synthesized through the α-arylation of phosphonoacetates. This method involves the use of aryl chlorides or aryl bromides as starting materials, which react with phosphonoacetates under catalytic conditions . The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve good yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl (diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenyl acetates.
Wissenschaftliche Forschungsanwendungen
Phenyl (diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a potential drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of phenyl (diethoxyphosphoryl)acetate involves its interaction with biological molecules through its phosphoryl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Diethyl benzylphosphonate: Similar in structure but with a benzyl group instead of a phenyl group.
Phenyl phosphonic acid: Lacks the diethoxy groups and has different reactivity.
Phenyl acetate: Lacks the phosphoryl group, making it less reactive in certain reactions.
Uniqueness: Phenyl (diethoxyphosphoryl)acetate is unique due to its combination of a phenyl group and a diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
3699-64-7 |
|---|---|
Molekularformel |
C12H17O5P |
Molekulargewicht |
272.23 g/mol |
IUPAC-Name |
phenyl 2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C12H17O5P/c1-3-15-18(14,16-4-2)10-12(13)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
CCJXOQAQUUPXJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)OC1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















